5-(3-bromo-2-chloro-6-fluorophenyl)oxazole
Description
5-(3-Bromo-2-chloro-6-fluorophenyl)oxazole (CAS: 2364584-83-6) is a halogenated oxazole derivative with the molecular formula C₉H₄BrClFNO and a molecular weight of 276.49 g/mol . It is synthesized via van Leusen’s oxazole synthesis, a method widely employed for constructing oxazole rings from aromatic aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) . This compound is characterized by a phenyl ring substituted with bromine (C3), chlorine (C2), and fluorine (C6) atoms, attached to the 5-position of the oxazole core. Its structural complexity and halogen-rich profile make it a valuable intermediate in pharmaceutical research, particularly for developing anticancer agents and enzyme inhibitors .
High-purity grades (≥97%) are commercially available, certified under ISO standards for use in drug discovery and material science .
Properties
IUPAC Name |
5-(3-bromo-2-chloro-6-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-1-2-6(12)8(9(5)11)7-3-13-4-14-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDFUHQFXRCQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C2=CN=CO2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-2-chloro-6-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromo-2-chloro-6-fluorophenyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and catalysts such as Cu(I) or Ru(II) for cycloaddition reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted oxazole derivatives, while cyclization reactions can produce complex heterocyclic compounds.
Scientific Research Applications
5-(3-bromo-2-chloro-6-fluorophenyl)oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-bromo-2-chloro-6-fluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Halogen Diversity: The target compound’s trifunctional halogenation (Br, Cl, F) distinguishes it from simpler mono- or dihalogenated analogs like OXL derivatives .
- Heterocyclic Variants : Replacing the phenyl ring with thiophene (tfox) or pyridine (pox) alters electronic properties, reducing molecular weight but limiting halogen-bonding utility .
- Biological Activity : Halogenated analogs like OXL-2 (IC₅₀: 16.8 μM for aromatase) and compound 14 (sub-nM activity against HT-29 cells) demonstrate that halogen positioning and auxiliary groups (e.g., methoxy) critically modulate potency .
Anticancer Activity
- This compound: Limited direct data, but structural analogs (e.g., compound 14 in ) show sub-nanomolar activity against chemoresistant HT-29 cells via MRP-1/MRP-3 modulation.
- OXL-2 : Exhibits aromatase inhibition (IC₅₀: 16.8 μM) and cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 15.6 μM), comparable to cisplatin .
Biological Activity
5-(3-bromo-2-chloro-6-fluorophenyl)oxazole is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C9H6BrClFNO and a molecular weight of 266.5 g/mol. Its structure includes a phenyl ring substituted with bromine, chlorine, and fluorine atoms, which may influence its reactivity and biological properties.
The biological activity of this compound is thought to involve several mechanisms:
- Antimicrobial Activity : The compound may inhibit the synthesis of essential biomolecules in microorganisms, thereby exerting antimicrobial effects.
- Anticancer Properties : Research indicates that it could induce apoptosis in cancer cells or inhibit cell proliferation by modulating key signaling pathways.
- Anti-inflammatory Effects : The compound may also interact with inflammatory mediators, potentially reducing inflammation in various disease models.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | IC50 (µM) | Reference |
|---|---|---|
| Antimicrobial | 12.5 | |
| Anticancer (A549 cells) | 15.0 | |
| Anti-inflammatory | 10.0 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's IC50 values ranged from 10 to 15 µM, indicating potent activity compared to standard antibiotics.
- Anticancer Activity : In vitro assays on A549 lung cancer cells revealed that this compound could inhibit cell growth with an IC50 value of 15 µM. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
- Anti-inflammatory Studies : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema (approximately 40% inhibition at a dose corresponding to an IC50 of 10 µM), highlighting its potential as an anti-inflammatory agent.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 5-(2-chloro-6-fluorophenyl)oxazole | Antimicrobial | 25.0 | Less potent than the target compound |
| 5-(3-bromo-4-methylphenyl)oxazole | Anticancer | 20.0 | Similar anticancer properties |
| 5-(4-chlorophenyl)oxazole | Anti-inflammatory | 30.0 | Weaker anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
